Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-amino-4-fluorobenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-6(11(16)17-2)14-10(15)8-4-3-7(12)5-9(8)13/h3-6H,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYMRUHEXRPFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate typically involves the reaction of 2-amino-4-fluorobenzoyl chloride with methyl L-alaninate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature and pH control ensures consistent product quality. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-[(2-Fluoro-4-methylphenyl)amino]propanamide ()
- Structure: Replaces the methyl ester with an amide (-CONH₂) and substitutes the 4-amino group with a methyl (-CH₃).
- Molecular Formula : C₁₀H₁₃FN₂O
- Molecular Weight : 196.22 g/mol
- Key Differences: The amide group improves hydrolytic stability compared to the ester in the target compound.
- Applications : Likely used as an intermediate in drug synthesis due to its stability and simpler structure .
(R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate ()
- Structure: Features a chiral center (R-configuration) and a 2-fluoro-4-methylphenyl group directly attached to the propanoate backbone.
- Molecular Formula: C₁₁H₁₄FNO₂
- Molecular Weight : 211.23 g/mol
- Key Differences: Lacks the formamido linkage, reducing rigidity and intermolecular interactions.
Substituent and Pharmacokinetic Modifications
N-[5-[(1RS)-2-(4-Methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide ()
- Structure : Incorporates methoxy (-OCH₃) and hydroxyethyl (-CH₂CH₂OH) groups.
- Key Differences :
- Methoxy groups enhance electron-donating effects, altering reactivity and solubility.
- Hydroxyethyl chains improve water solubility but may reduce membrane permeability.
- Impurity Profile : Listed with a total impurity limit of 0.5%, indicating stricter quality control requirements compared to the target compound .
2-(2-(4-Fluorophenyl)hydrazono)propanoate ()
- Role : Used as a derivatization agent for pyruvate quantification in NMR studies.
- Key Features :
- Fluorine stabilizes the hydrazone derivative, enabling precise integration in NMR spectra.
- Methyl hydrogens resonate at δ 1.91 ppm, distinct from ergothioneine (δ 6.65 ppm).
- Relevance : Highlights the utility of fluorine in enhancing analytical detectability, a property shared with the target compound .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Substituents |
|---|---|---|---|---|
| Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate | C₁₁H₁₂FN₂O₃ | 239.23 | Ester, formamido | 2-Amino-4-fluorophenyl |
| 2-[(2-Fluoro-4-methylphenyl)amino]propanamide | C₁₀H₁₃FN₂O | 196.22 | Amide | 2-Fluoro-4-methylphenyl |
| (R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate | C₁₁H₁₄FNO₂ | 211.23 | Ester, amino | 2-Fluoro-4-methylphenyl |
Table 2: Pharmacokinetic and Stability Insights
Biological Activity
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate, with the CAS number 1485818-02-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13FN2O3
- Molecular Weight : 240.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives containing fluorinated phenyl groups have been shown to enhance cytotoxicity against various cancer types.
- Enzyme Inhibition : Compounds related to this compound have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and a common target in cancer therapy .
- Neuroprotective Effects : Some studies indicate that similar compounds may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 40 |
Case Study 2: Enzyme Inhibition
In another study, this compound was tested for its inhibitory effect on DHFR. The compound demonstrated an IC50 value of approximately 15 µM, indicating moderate inhibitory activity compared to standard DHFR inhibitors.
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activities of this compound and related compounds:
| Compound Name | Antitumor Activity | DHFR Inhibition IC50 (µM) | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | ~15 | Yes |
| Compound A | High | ~5 | No |
| Compound B | Low | ~25 | Yes |
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate?
- Methodological Answer : Structural elucidation requires a combination of NMR (¹H and ¹³C) , FT-IR , and high-resolution mass spectrometry (HRMS) .
- ¹H NMR identifies proton environments (e.g., aromatic protons from the 4-fluorophenyl group and amide NH signals).
- ¹³C NMR confirms carbonyl (C=O) and ester (COOCH₃) functionalities.
- FT-IR validates amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ester (C–O at ~1250 cm⁻¹) groups.
- HRMS ensures molecular ion consistency with the theoretical mass .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : A two-step synthesis is typical:
Amide Coupling : React 2-amino-4-fluorobenzoic acid with methyl 2-aminopropanoate using coupling agents (e.g., EDC/HOBt or DCC) in anhydrous DMF.
Esterification : Protect the carboxylic acid group as a methyl ester via Fisher esterification (H₂SO₄/MeOH) .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize stoichiometry to minimize impurities like unreacted starting materials or hydrolyzed esters .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments during synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm).
- Mobile Phase : Acetonitrile/water gradient (e.g., 30% → 70% acetonitrile over 20 min).
- Impurity Profiling : Compare retention times to reference standards of common byproducts (e.g., hydrolyzed esters or de-fluorinated analogs) .
- Quantification : Apply area normalization or external calibration curves (limit: ≤0.1% for individual impurities) .
Q. What experimental strategies enhance the compound’s stability under varying conditions?
- Methodological Answer : Stability studies should assess:
- pH Sensitivity : Perform accelerated degradation in buffers (pH 1–12) at 40°C for 72 hours. Use HPLC to track ester hydrolysis or amide cleavage.
- Thermal Stability : Store samples at 25°C, 4°C, and −20°C; analyze degradation products monthly.
- Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; monitor fluorophenyl ring integrity via NMR .
- Best Practices : Store in amber vials under inert gas (N₂/Ar) at −20°C for long-term stability .
Q. How can the compound’s interaction with biological targets (e.g., enzymes) be evaluated?
- Methodological Answer :
- Fluorine-Specific Probes : Utilize the ¹⁹F NMR to track binding events (chemical shift perturbations indicate interactions) .
- Enzyme Assays : Conduct kinetic studies (e.g., Michaelis-Menten plots) with target enzymes (e.g., proteases or kinases). Monitor activity changes via fluorogenic substrates or ADP-Glo™ assays.
- Molecular Docking : Compare binding affinities to fluorinated analogs (e.g., 2-(4-Ethylphenyl)propanoic acid derivatives) using AutoDock Vina or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
